An In-depth Technical Guide to 2-Methylthio-3,5-dimethylphenol and Its Isomers: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 2-Methylthio-3,5-dimethylphenol and Its Isomers: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of 2-Methylthio-3,5-dimethylphenol, a substituted thiophenol of significant interest to researchers in medicinal chemistry and drug development. Acknowledging the challenges in identifying a dedicated CAS number for this specific isomer, this document offers an in-depth exploration of its chemical family. We present a detailed examination of the synthesis, physicochemical properties, and potential therapeutic applications of closely related, well-documented isomers, particularly 3,5-Dimethyl-4-(methylthio)phenol. Furthermore, this guide outlines robust, field-proven experimental protocols for the synthesis of substituted thiophenols, equipping researchers with the practical knowledge required for their investigation. The narrative is grounded in established chemical principles, supported by authoritative citations, and visualized through structured data tables and process diagrams to ensure both scientific integrity and practical utility.
Introduction and CAS Number Elucidation
The precise identification of a chemical entity is foundational to all scientific research. The target of this guide, 2-Methylthio-3,5-dimethylphenol, presents an immediate challenge in this regard. An exhaustive search of prominent chemical databases, including CAS Common Chemistry, PubChem, and commercial supplier catalogs, did not yield a specific CAS Registry Number for the 2-methylthio isomer of 3,5-dimethylphenol.
This absence of a dedicated CAS number suggests that 2-Methylthio-3,5-dimethylphenol may be a novel compound or one that has not been extensively characterized in the public domain. However, several structural isomers and related compounds are well-documented, providing a solid framework for understanding the potential properties and synthesis of the target molecule.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Differentiator |
| 3,5-Dimethyl-4-(methylthio)phenol | 7379-51-3 | C₉H₁₂OS | 168.26 | Isomer with methylthio group at the 4-position.[1][2][3][4] |
| 3,5-Dimethylthiophenol | 38360-81-5 | C₈H₁₀S | 138.23 | Lacks the hydroxyl group, it is a thiol.[5] |
| 2-(Methylthio)phenol | 1073-29-6 | C₇H₈OS | 140.20 | Lacks the two methyl groups on the phenol ring.[6] |
| 3,5-Dimethylphenol | 108-68-9 | C₈H₁₀O | 122.16 | The parent phenol without the methylthio group.[7] |
Given the confirmed existence and available data for 3,5-Dimethyl-4-(methylthio)phenol (CAS: 7379-51-3) , this guide will use it as a primary reference compound to infer the properties and potential applications of the target molecule, 2-Methylthio-3,5-dimethylphenol. This approach allows us to proceed with a scientifically grounded discussion while acknowledging the current data limitations for the specific 2-substituted isomer.
The Thiophenol Moiety in Medicinal Chemistry
The incorporation of sulfur-containing functional groups is a well-established strategy in drug design. The thiol (-SH) and thioether (-S-R) moieties bestow unique physicochemical properties that can be leveraged for therapeutic benefit.[8][9] Thiophenols and their derivatives, such as the title compound, are of particular interest for several reasons:
-
Antioxidant and Radical Scavenging Properties: The thiol group can act as a potent hydrogen donor, neutralizing reactive oxygen species (ROS) and mitigating oxidative stress, a key pathological factor in numerous diseases.[8]
-
Enzyme Inhibition: The nucleophilic nature of the thiolate anion makes it an effective inhibitor of various enzymes, particularly those with electrophilic residues in their active sites.
-
Metal Chelation: Thiols are known to form stable complexes with heavy metal ions, a property utilized in the treatment of heavy metal poisoning.[8]
-
Bioisosteric Replacement: The thiophene ring, a related sulfur-containing heterocycle, is often used as a bioisostere for the benzene ring in drug design, modulating pharmacokinetic and pharmacodynamic properties.[10][11][12]
The diverse biological activities of substituted thiophenes and thiols underscore the therapeutic potential of this class of compounds, making the synthesis and evaluation of novel derivatives like 2-Methylthio-3,5-dimethylphenol a worthwhile endeavor.[13][14][15][16]
Synthesis of Substituted Thiophenols: A Methodological Overview
The synthesis of 2-Methylthio-3,5-dimethylphenol, while not explicitly described in the literature, can be approached through established methods for the introduction of a methylthio group onto a phenol ring. A plausible and robust synthetic strategy would involve the ortho-thiolation of 3,5-dimethylphenol followed by S-methylation.
Proposed Synthetic Pathway
The following two-step pathway is proposed for the synthesis of 2-Methylthio-3,5-dimethylphenol, starting from the readily available 3,5-dimethylphenol.
Caption: Proposed two-step synthesis of 2-Methylthio-3,5-dimethylphenol.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol is a generalized procedure based on established methods for the synthesis of thiophenols and their subsequent alkylation.[17][18][19][20][21] This should be regarded as a starting point for the development of a specific synthesis for 2-Methylthio-3,5-dimethylphenol.
Step 1: Synthesis of 2-Mercapto-3,5-dimethylphenol (Hypothetical Intermediate)
This step is the most challenging due to the need for regioselective ortho-thiolation. A multi-step approach, such as the Newman-Kwart rearrangement, would be a logical choice.
-
Preparation of O-Aryl Thiocarbamate:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve 3,5-dimethylphenol (1 equivalent) in a suitable aprotic solvent (e.g., N,N-dimethylformamide).
-
Add a base such as potassium carbonate (1.5 equivalents).
-
To this suspension, add N,N-dimethylthiocarbamoyl chloride (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude O-aryl thiocarbamate.
-
-
Newman-Kwart Rearrangement:
-
Place the crude O-aryl thiocarbamate in a flask suitable for high-temperature reactions.
-
Heat the compound under an inert atmosphere to a temperature typically in the range of 200-250 °C. The rearrangement can be monitored by TLC or by observing the disappearance of the starting material.
-
Cool the reaction mixture to obtain the crude S-aryl thiocarbamate.
-
-
Hydrolysis to the Thiol:
-
Dissolve the crude S-aryl thiocarbamate in a suitable alcoholic solvent (e.g., ethanol).
-
Add a strong base, such as sodium hydroxide (excess), and reflux the mixture until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture, dilute with water, and acidify with a non-oxidizing acid (e.g., hydrochloric acid) to precipitate the thiol.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography or distillation.
-
Step 2: S-Methylation to 2-Methylthio-3,5-dimethylphenol
-
Deprotonation of the Thiol:
-
Dissolve the purified 2-Mercapto-3,5-dimethylphenol (1 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran.
-
Add a base, such as sodium hydroxide or potassium carbonate (1.1 equivalents), and stir until a clear solution is formed.
-
-
Methylation:
-
Cool the solution in an ice bath and add methyl iodide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography to yield 2-Methylthio-3,5-dimethylphenol.
-
Physicochemical Properties and Spectroscopic Data
While experimental data for 2-Methylthio-3,5-dimethylphenol is not available, we can predict its properties based on its structure and data from its isomer, 3,5-Dimethyl-4-(methylthio)phenol.
| Property | Predicted Value for 2-Methylthio-3,5-dimethylphenol | Reported Value for 3,5-Dimethyl-4-(methylthio)phenol |
| Molecular Formula | C₉H₁₂OS | C₉H₁₂OS[1][2] |
| Molecular Weight ( g/mol ) | 168.26 | 168.26[1][2] |
| Appearance | Likely a solid or high-boiling liquid at room temp. | Solid[1] |
| Melting Point (°C) | Predicted to be in a similar range to the isomer. | 64-65.5[1] |
| Boiling Point (°C) | Expected to be high, likely >200 °C at atm. pressure. | 155-160 @ 12 Torr[1] |
| Solubility | Likely soluble in organic solvents, sparingly in water. | Data not widely available. |
| pKa | Expected to be around 9-10 for the phenolic proton. | Data not widely available. |
Expected Spectroscopic Features:
-
¹H NMR: Signals corresponding to two distinct methyl groups on the aromatic ring, a singlet for the S-methyl group, aromatic protons, and a broad singlet for the phenolic hydroxyl group.
-
¹³C NMR: Resonances for the aromatic carbons (including those attached to the hydroxyl, methylthio, and methyl groups), and the S-methyl carbon.
-
IR Spectroscopy: A broad absorption band for the O-H stretch (around 3200-3600 cm⁻¹), C-H stretches for the methyl and aromatic groups, and C-S stretching vibrations.
-
Mass Spectrometry: A molecular ion peak at m/z = 168.26, along with characteristic fragmentation patterns.
Potential Applications in Drug Discovery and Development
The structural features of 2-Methylthio-3,5-dimethylphenol suggest several potential applications in drug discovery, particularly in areas where oxidative stress and specific enzymatic pathways are implicated.
Caption: Potential therapeutic applications of 2-Methylthio-3,5-dimethylphenol.
-
Antioxidant and Neuroprotective Agents: The phenolic hydroxyl group, coupled with the electron-donating nature of the methyl and methylthio substituents, suggests that this molecule could be an effective antioxidant. This could be relevant for neurodegenerative diseases where oxidative stress plays a significant role.
-
Enzyme Inhibitors: The thiol group is a known pharmacophore for inhibiting certain classes of enzymes, such as metalloproteinases or cysteine proteases. The specific substitution pattern of 2-Methylthio-3,5-dimethylphenol would influence its binding affinity and selectivity.
-
Antimicrobial Agents: Thiophene and its derivatives have demonstrated a broad spectrum of antimicrobial activity.[13] The lipophilicity imparted by the methyl and methylthio groups may enhance cell membrane permeability, a desirable trait for antimicrobial drug candidates.
Conclusion
While 2-Methylthio-3,5-dimethylphenol remains a compound with limited publicly available data, its structural features place it within a class of molecules with significant therapeutic potential. This guide has provided a scientifically grounded framework for its study, including a plausible synthetic route, predicted physicochemical properties, and potential applications in drug discovery. The detailed information on its close isomer, 3,5-Dimethyl-4-(methylthio)phenol, serves as a valuable reference point for researchers. The experimental protocols and conceptual diagrams presented herein are intended to empower scientists to further investigate this and other novel substituted thiophenols, contributing to the advancement of medicinal chemistry.
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